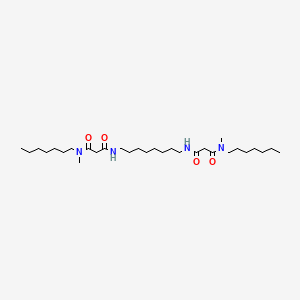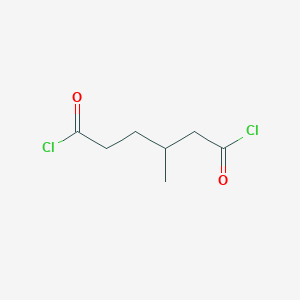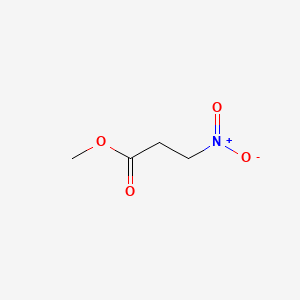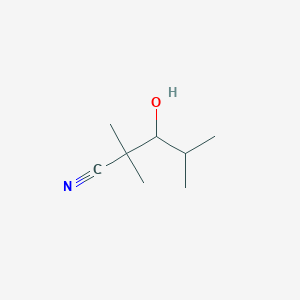
3-anilino-2-mercaptoquinazolin-4(3H)-one
Descripción general
Descripción
3-anilino-2-mercaptoquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family. It has been extensively studied for its potential application in various scientific research fields such as cancer therapy, enzyme inhibition, and fluorescent imaging.
Mecanismo De Acción
The mechanism of action of 3-anilino-2-mercaptoquinazolin-4(3H)-one involves the inhibition of tyrosine kinase receptors and enzymes by binding to their active sites. It has been reported to exhibit a higher binding affinity towards EGFR and VEGFR compared to other tyrosine kinase inhibitors such as gefitinib and erlotinib. The binding of 3-anilino-2-mercaptoquinazolin-4(3H)-one to the active site of enzymes inhibits their activity by preventing the substrate from binding.
Biochemical and Physiological Effects:
3-anilino-2-mercaptoquinazolin-4(3H)-one has been shown to exhibit various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-anilino-2-mercaptoquinazolin-4(3H)-one in lab experiments include its high potency, selectivity, and low toxicity. It also exhibits a high degree of solubility in various solvents, making it easy to handle and use in experiments. However, the limitations of using 3-anilino-2-mercaptoquinazolin-4(3H)-one include its high cost and limited availability, which may hinder its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the use of 3-anilino-2-mercaptoquinazolin-4(3H)-one in scientific research. One potential direction is its application in the development of fluorescent probes for imaging various biological molecules in real-time. Another direction is its use in the development of novel tyrosine kinase inhibitors for the treatment of cancer and other diseases. Additionally, further research is needed to explore the potential of 3-anilino-2-mercaptoquinazolin-4(3H)-one in other scientific research fields such as enzyme inhibition and anti-inflammatory activity.
Conclusion:
In conclusion, 3-anilino-2-mercaptoquinazolin-4(3H)-one is a synthetic organic compound that has been extensively studied for its potential application in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 3-anilino-2-mercaptoquinazolin-4(3H)-one in scientific research.
Aplicaciones Científicas De Investigación
3-anilino-2-mercaptoquinazolin-4(3H)-one has been widely used in scientific research as a fluorescent probe for imaging various biological molecules such as proteins, nucleic acids, and lipids. It has also been reported to exhibit potent antitumor activity by inhibiting the activity of tyrosine kinase receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Additionally, it has been shown to inhibit the activity of various enzymes such as xanthine oxidase, carbonic anhydrase, and cholinesterase.
Propiedades
IUPAC Name |
3-anilino-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13-11-8-4-5-9-12(11)15-14(19)17(13)16-10-6-2-1-3-7-10/h1-9,16H,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWKTRKFHNLVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359621 | |
| Record name | 3-anilino-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5958-14-5 | |
| Record name | 3-anilino-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)
![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)







